Polar Surface Area (PSA) Elevation Differentiates the Dual-Substituted Scaffold from All Mono-Substituted Analogs
The target compound exhibits a calculated topological polar surface area (tPSA) of 111.18 Ų, which is 23.79 Ų (27.2%) higher than the 87.39 Ų recorded for the mono-nitro analog tert-butyl 4-((4-nitrophenyl)amino)piperidine-1-carboxylate (CAS 333986-61-1) . This significant PSA expansion is directly attributable to the additional cyano group at the para position, which contributes approximately 23.8 Ų of solvent-accessible polar surface . The mono-cyano analog (CAS 333986-52-0) is expected to exhibit an intermediate PSA, lacking the nitro group's contribution, while the ortho-nitro isomer (CAS 87120-73-8) is anticipated to show comparable PSA to the para-nitro mono-substituted compound .
| Evidence Dimension | Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | 111.18 Ų |
| Comparator Or Baseline | tert-Butyl 4-((4-nitrophenyl)amino)piperidine-1-carboxylate (CAS 333986-61-1): 87.39 Ų |
| Quantified Difference | +23.79 Ų (+27.2%) |
| Conditions | In silico calculation based on published molecular structures; calculated tPSA values from Chemsrc and Chem960 databases |
Why This Matters
A PSA increase of 27% materially alters predicted membrane permeability and oral bioavailability classification, making the dual-substituted compound a mechanistically distinct starting point for medicinal chemistry optimization that cannot be substituted by mono-nitro or mono-cyano analogs without invalidating permeability SAR.
